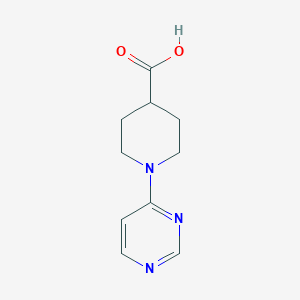

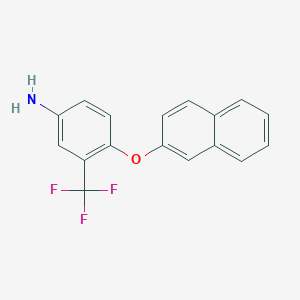

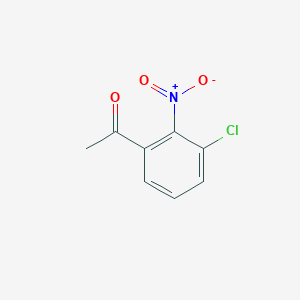

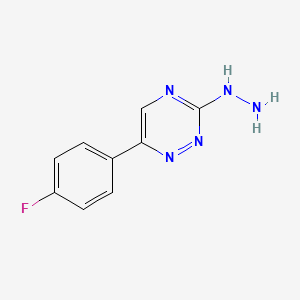

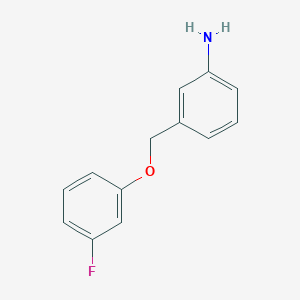

6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine

Overview

Description

The compound “6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine” is a novel molecule . It seems to be related to a class of compounds with potential biological activities .

Synthesis Analysis

The synthesis of related compounds often involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides.Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined using spectroscopic methods, including IR and NMR, which provide information about the functional groups present and the overall molecular framework .Scientific Research Applications

Flame Retardancy and Dielectric Properties Enhancement

Interestingly, a fluorine-containing diphenylphosphine oxide derivative (benzyl(4-fluorophenyl)phenylphosphine oxide, BFPPO) has been synthesized and utilized to enhance the flame retardancy and dielectric properties of epoxy resin (EP) . This suggests that compounds related to 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine could find applications in materials science and electronics.

Anticoccidial Activity

Researchers have explored 2,4,6-trisubstituted pyrimidines, which share structural similarities with 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine, as potential anticoccidial agents. Among these derivatives, 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole exhibited notable activity . This suggests a potential role in combating parasitic infections.

Biological and Clinical Applications

Indole derivatives, including 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine, have diverse biological activities. These include anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular effects . Researchers continue to explore their therapeutic potential.

Mechanism of Action

Target of Action

A similar compound, n′-(4-fluorophenyl)picolinohydrazide, has been found to inhibit succinate dehydrogenase (sdh) in phytopathogenic fungi . SDH is an enzyme that plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells .

Mode of Action

The related compound n′-(4-fluorophenyl)picolinohydrazide inhibits sdh, which disrupts the energy production in the cell, leading to cell death . It binds with the ubiquinone-binding region of SDH mainly by hydrogen bond, carbon hydrogen bond, π-alkyl, amide-π stacking, F–N and F–H interactions .

Biochemical Pathways

Inhibition of sdh by similar compounds would disrupt the citric acid cycle and the electron transport chain, leading to a decrease in atp production and an increase in reactive oxygen species .

Result of Action

Similar compounds have been found to cause structural changes in mycelia and cell membranes, increase intracellular reactive oxygen species levels, and increase mitochondrial membrane potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine. Safety data sheets for similar compounds suggest that they should be handled in well-ventilated areas and stored in cool places to maintain stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[6-(4-fluorophenyl)-1,2,4-triazin-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-7-3-1-6(2-4-7)8-5-12-9(13-11)15-14-8/h1-5H,11H2,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBQFNJWWOCMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=N2)NN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250058 | |

| Record name | 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71347-59-6 | |

| Record name | 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71347-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide](/img/structure/B3151407.png)

![4,7-dihydroimidazo[4,5-d][1,3]diazepin-8(1H)-one hydrochloride](/img/structure/B3151422.png)